REACTION_SMILES
|
[CH:18]([Cl:19])([Cl:20])[Cl:21].[OH:1][N+:2]([O-:3])=[O:4].[OH:5][c:6]1[cH:7][c:8](=[O:17])[o:9][c:10]2[cH:11][cH:12][c:13]([CH3:16])[cH:14][c:15]12>>[O-:1][N+:2](=[O:4])[c:7]1[c:6]([OH:5])[c:15]2[c:10]([o:9][c:8]1=[O:17])[cH:11][cH:12][c:13]([CH3:16])[cH:14]2
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
ClC(Cl)Cl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=[N+]([O-])O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cc1ccc2oc(=O)cc(O)c2c1
|
Name
|
|
Type
|
product
|
Smiles
|
Cc1ccc2oc(=O)c([N+](=O)[O-])c(O)c2c1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |